molecular formula C15H10BrN5O9 B15014197 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

Cat. No.: B15014197
M. Wt: 484.17 g/mol
InChI Key: YIHMJCUKHIJPJA-UBKPWBPPSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, nitro, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-bromo-4-nitrophenol with an appropriate acylating agent to form an ester, followed by hydrazinolysis to introduce the hydrazide group. The final step involves the condensation of the hydrazide with 2-hydroxy-3,5-dinitrobenzaldehyde under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organic synthesis, such as maintaining purity and optimizing yield, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and bromine groups can participate in various binding interactions, influencing the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-nitrophenoxy)acetohydrazide
  • 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran
  • 4-bromo-2-(2-(4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C15H10BrN5O9

Molecular Weight

484.17 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H10BrN5O9/c16-11-4-9(19(24)25)1-2-13(11)30-7-14(22)18-17-6-8-3-10(20(26)27)5-12(15(8)23)21(28)29/h1-6,23H,7H2,(H,18,22)/b17-6+

InChI Key

YIHMJCUKHIJPJA-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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